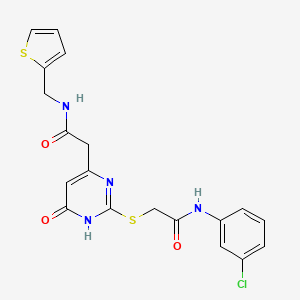

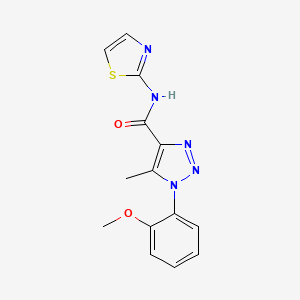

![molecular formula C17H14N4O2S2 B2665761 6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-31-4](/img/structure/B2665761.png)

6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their potential applications in various fields . They are characterized by the presence of an imidazole ring fused with a thiazole ring . The presence of different substituents on these rings can significantly alter the properties and potential applications of these compounds .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles typically involves the reaction of a suitable precursor with a reagent that can facilitate the formation of the imidazole and thiazole rings . For example, 3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole were prepared from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles can be confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms present in the molecule and their connectivity .Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo various chemical reactions depending on the substituents present on the rings . These reactions can be used to modify the structure of the compound and potentially alter its properties .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles, such as their melting point, boiling point, and solubility, can be determined using standard laboratory techniques . These properties can provide important information about the compound’s stability and suitability for various applications .Applications De Recherche Scientifique

Anti-inflammatory Applications

Research has shown the synthesis of related imidazo[2,1-b]thiazoles to explore their effects on human neutrophil functions, including locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation. Some derivatives exhibited significant inhibitory effects on these functions, indicating potential anti-inflammatory applications (Andreani et al., 2000).

Immunomodulatory Effects

Another study investigated the modulation of the CD2 receptor of human T trypsinized lymphocytes by imidazo[2,1-b]thiazole derivatives, finding positive effects on the expression of CD2 receptors. This suggests a potential immunomodulatory application for compounds in this class (Harraga et al., 1994).

Antimicrobial and Antituberculosis Agents

Novel synthesis approaches have been developed for imidazo[2,1-b]thiazole derivatives with potential applications as antimicrobial and antituberculosis agents. One study described the 'green' synthesis of adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity towards M. tuberculosis, indicating their potential as antimycobacterial agents (Anusha et al., 2015).

Anticancer Activity

Research into imidazo[2,1-b]thiazole derivatives has also explored their cytotoxic effects against cancer cell lines. Compounds synthesized based on the chemical backbone of imidazo[2,1-b]thiazole have demonstrated cytotoxic activity against various cancer cell lines, suggesting potential utility as anticancer agents. For example, certain derivatives showed potent activity, indicating their potential use in chemotherapy (Karki et al., 2011).

Antioxidant and Antitumor Activities

In addition to antimicrobial applications, certain imidazo[2,1-b]thiazole derivatives have been studied for their antioxidant and antitumor activities. These studies indicate a broader potential application of this compound class in therapeutic interventions targeting oxidative stress and cancer (Khalifa et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of imidazo[2,1-b]thiazoles is a promising area of research, with potential applications in various fields, including medicine and materials science . Future research will likely focus on the synthesis of new imidazo[2,1-b]thiazoles with improved properties, as well as the exploration of their potential applications .

Propriétés

IUPAC Name |

6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-10-8-24-16(18-10)20-15(22)14-9-25-17-19-13(7-21(14)17)11-4-3-5-12(6-11)23-2/h3-9H,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWUGINYXOMSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)

![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)

![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)

![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)